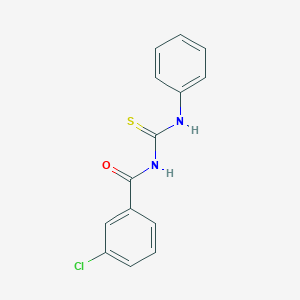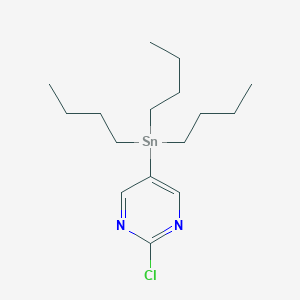
5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone, commonly known as DPCRH, is a synthetic compound that belongs to the class of research chemicals. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and plays a role in various physiological processes. DPCRH has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Wirkmechanismus
DPCRH exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. The activation of the sigma-1 receptor by DPCRH leads to the modulation of several signaling pathways, including the ERK, AKT, and mTOR pathways. These pathways play a crucial role in the regulation of cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DPCRH has been shown to modulate several neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, DPCRH has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPCRH is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one of the limitations of DPCRH is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DPCRH. One potential avenue of research is to investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of DPCRH and its effects on various cellular processes. Finally, the development of new synthetic methods for DPCRH may lead to improved yields and purities, which could facilitate its use in future research studies.
Synthesemethoden
The synthesis of DPCRH involves several steps, including the condensation of 2-cyclohexenone with phenethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the alkylation of the resulting secondary amine with 2,2-dimethylpropanoyl chloride. The synthesis of DPCRH is a complex process, and several modifications have been made to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
DPCRH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in preclinical studies. Additionally, DPCRH has been shown to have neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
72012-87-4 |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
5,5-dimethyl-3-(2-phenylethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-16(2)11-14(10-15(18)12-16)17-9-8-13-6-4-3-5-7-13/h3-7,10,17H,8-9,11-12H2,1-2H3 |
InChI-Schlüssel |
VRAJSRAYCMHUJX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C |
Löslichkeit |
35.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)

![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
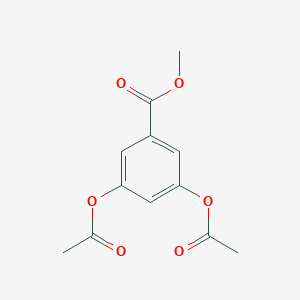
![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)
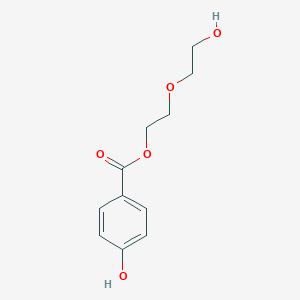
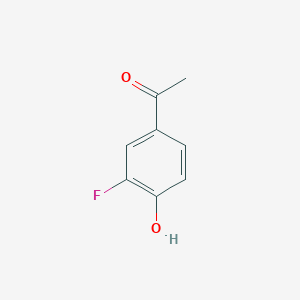

![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)
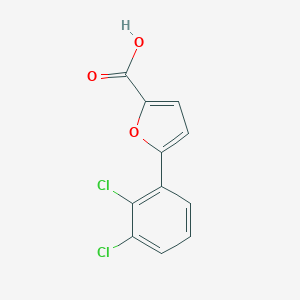
![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)
